6-O-苯甲酰苦参苷 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

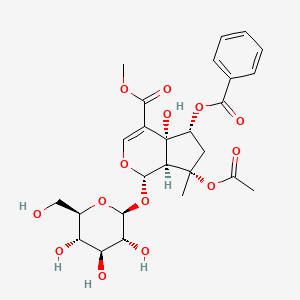

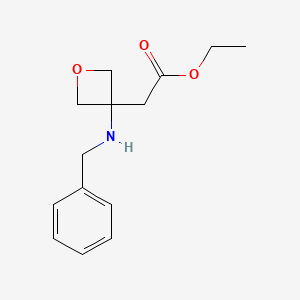

6-O-Benzoylphlorigidoside B is a natural compound with the chemical formula C₂₆H₃₂O₁₄ . It belongs to the class of iridoid glycosides and is derived from the herbs of Callicarpa formosana . This compound has been the subject of scientific interest due to its potential biological activities.

Molecular Structure Analysis

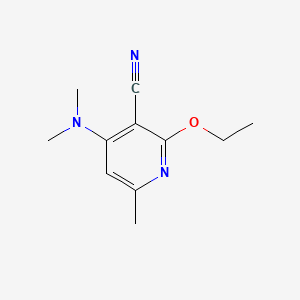

The molecular structure of 6-O-Benzoylphlorigidoside B consists of a benzoyl group attached to an iridoid glycoside core. The compound’s backbone includes a cyclopentane ring system with a β-D-glucopyranosyl moiety at the C-1 position. The benzoyl group is linked to the C-6 position of the iridoid scaffold .

科学研究应用

Medicine: Anticancer Potential

6-O-Benzoylphlorigidoside B: has been identified as a compound with potential anticancer properties. Research suggests that it may inhibit the growth of cancer cells by interfering with their metabolic pathways. Further studies are needed to explore its efficacy and mechanism of action in various cancer models .

Pharmacology: Signaling Inhibitors

In pharmacology, 6-O-Benzoylphlorigidoside B is being studied for its role as a signaling inhibitor. It could be used to modulate signal transduction pathways in diseases where such pathways are dysregulated .

Biotechnology: Enzyme Mimicry

The compound is being explored for its ability to mimic enzymes in biotechnological applications. This includes its use in biosensors and bioassays where enzyme-like activity is required without the instability of natural enzymes .

Chemistry: Synthetic Applications

6-O-Benzoylphlorigidoside B: serves as a building block in synthetic chemistry, aiding in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities with potential applications in drug development and material science .

Materials Science: Bioactive Material Development

Researchers are investigating the use of 6-O-Benzoylphlorigidoside B in the development of bioactive materials. These materials have potential applications in medical devices and implants due to their biocompatibility and bioactivity .

Environmental Science: Pollutant Degradation

In environmental science, there is interest in utilizing 6-O-Benzoylphlorigidoside B for the degradation of pollutants. Its chemical structure may be effective in breaking down toxic compounds, contributing to cleaner water and soil .

作用机制

Target of Action

6-O-Benzoylphlorigidoside B is a type of iridoid, a class of monoterpenoids that are prevalent in the plant kingdom and have diverse biological activities

Mode of Action

The mode of action of 6-O-Benzoylphlorigidoside B is currently unknown due to the lack of scientific studies on this specific compound . Iridoids, in general, are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The exact mechanism by which 6-O-Benzoylphlorigidoside B interacts with its targets and the resulting changes remains to be elucidated.

属性

IUPAC Name |

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOZWLCVNXHPJ-IXBILFTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Benzoylphlorigidoside B | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)

![4-Hydroxy-3-(3-methylbut-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B594642.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)